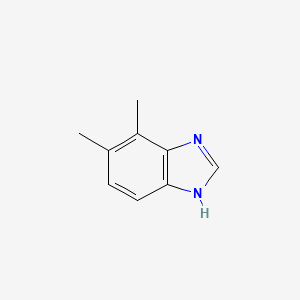

4,5-dimethyl-1H-1,3-benzodiazole

Descripción general

Descripción

4,5-dimethyl-1H-1,3-benzodiazole is a type of benzimidazole . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Synthesis Analysis

Benzimidazole, the core structure of this compound, is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The molecular structure of this compound is similar to that of benzimidazole, with two additional methyl groups attached to the 4th and 5th positions of the benzimidazole ring .Chemical Reactions Analysis

Benzimidazole, the core structure of this compound, is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of benzimidazole . The chemical formula of benzimidazole is C7H6N2 . It has a molar mass of 118.139 g/mol .Aplicaciones Científicas De Investigación

Photometric Reagent for Selenium Detection

4-Dimethylamino-1,2-phenylenediamine, a compound closely related to 4,5-dimethyl-1H-1,3-benzodiazole, has been investigated as a photometric and qualitative reagent for selenium. This reagent forms a red-colored compound with selenium (IV), demonstrating good sensitivity and selectivity for selenium detection in various samples. Such applications underscore the utility of benzodiazole derivatives in analytical chemistry, especially for environmental monitoring and industrial quality control (Demeyere & Hoste, 1962).

Anticancer Evaluations

Benzodiazole derivatives have shown significant potential in anticancer drug development. For example, compounds synthesized from the hybridization of this compound structures have been evaluated for their anticancer activity. Some derivatives displayed notable antiproliferative activity against human cancer cell lines, including melanoma and breast cancer, highlighting their potential as candidates for further anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).

Corrosion Inhibition

The application of this compound derivatives in corrosion science has been explored, with studies indicating their effectiveness as corrosion inhibitors. These compounds exhibit high inhibition efficiency for mild steel in acidic solutions, making them valuable for protecting industrial equipment and infrastructure from corrosion-related damage. The effectiveness of these inhibitors is attributed to their ability to form stable adsorptive layers on metal surfaces, thereby preventing corrosive substances from reacting with the metal (Salarvand et al., 2017).

Organic Magnetic Materials

Benzimidazole derivatives, related to benzodiazoles, have been explored for their potential in creating organic magnetic materials. These compounds form stable radical species that can exhibit interesting magnetic properties, making them suitable for applications in spintronics and magnetic data storage. Research into the hydrogen bonding and magnetic exchange interactions of these compounds provides insights into designing new materials with tailored magnetic properties (Ferrer et al., 2001).

Ligand Synthesis and Anticancer Activity

Novel compounds synthesized from this compound derivatives have been characterized for their potential as ligands in the synthesis of metal complexes with biological activity. These studies often focus on the synthesis, characterization, and evaluation of such complexes for their anticancer activities, demonstrating the role of benzodiazole derivatives in medicinal chemistry and drug design (Waheeb et al., 2021).

Propiedades

IUPAC Name |

4,5-dimethyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQDMLVPPFIGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862232 | |

| Record name | 4,5-Dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-cyclohexyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2643843.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2643844.png)

![3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643847.png)

![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2643856.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2643857.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2643859.png)

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)